physicochemical properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
physicochemical properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a molecule of interest in modern drug discovery. The document is structured to guide researchers, medicinal chemists, and drug development professionals through the critical evaluation of this compound's properties, which are paramount predictors of its pharmacokinetic profile and ultimate clinical viability. Synthesizing technical accuracy with field-proven insights, this guide explains the causality behind experimental choices, details robust, self-validating protocols, and is grounded in authoritative scientific literature. By presenting a clear pathway for determining properties such as lipophilicity and solubility, this whitepaper serves as a foundational resource for making informed decisions in the progression of this and structurally related drug candidates.
Introduction: The Central Role of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic properties.[1] The physicochemical characteristics of a molecule are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) govern a drug's ability to be absorbed from the gastrointestinal tract, permeate biological membranes, and reach its intended target while avoiding excessive metabolic breakdown or off-target accumulation.[2][4][5]
Therefore, the early and accurate assessment of these properties is not merely a data collection exercise; it is a critical strategy to mitigate downstream risk and reduce the high attrition rates in drug development.[6][7] N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide presents a unique combination of a lipophilic Boc-protecting group, a polar cyanobenzyl moiety, and a constrained azetidine scaffold. This guide outlines the necessary steps to build a comprehensive physicochemical profile for this molecule, enabling a rational, data-driven approach to its development.
Molecular Identity and Structural Features
A definitive understanding of the molecule's structure is the starting point for all subsequent analysis.
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Chemical Name: tert-butyl (2S)-2-{[(4-cyanophenyl)methyl]carbamoyl}azetidine-1-carboxylate
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Synonyms: N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
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Chemical Formula: C₁₇H₂₁N₃O₃
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Molecular Weight: 315.37 g/mol
Chemical Structure Diagram:
Caption: 2D structure of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide.
Core Physicochemical Properties: A Predictive Overview
The following table summarizes key physicochemical data, combining calculated values with parameters requiring experimental determination. This profile is essential for predicting the molecule's "drug-likeness".[4][8]
| Property | Predicted/Calculated Value | Method | Significance in Drug Discovery |
| Molecular Weight | 315.37 g/mol | Calculation | Conforms to Lipinski's Rule of Five (<500 Da), favoring good absorption and distribution.[2] |
| cLogP (Lipophilicity) | ~1.5 - 2.5 | Fragment-based calculation | Indicates balanced lipophilicity, crucial for membrane permeability. Values in this range are often optimal.[9] |
| Aqueous Solubility | Requires Experimental Determination | N/A | A critical parameter for oral absorption; poor solubility is a major cause of low bioavailability.[8][10][11] |
| pKa (Ionization) | Requires Experimental Determination | N/A | Predicts the charge state at physiological pH, which strongly influences solubility, permeability, and target binding.[1] |
| Polar Surface Area | ~80-90 Ų | Calculation | Influences membrane permeability and blood-brain barrier penetration. |
Authoritative Experimental Protocols
To ensure data integrity, the following gold-standard protocols are recommended for the experimental characterization of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide.
Determination of LogP via the Shake-Flask Method
Expertise & Causality: The shake-flask method is the benchmark for LogP determination because it directly measures the thermodynamic equilibrium partitioning of a compound between two immiscible phases (n-octanol and water), providing the most accurate and defensible value for lipophilicity.[9][12][13]
Step-by-Step Methodology:
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Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
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Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration where it is fully dissolved.
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Partitioning: Combine a precise volume of the compound-containing aqueous phase with an equal volume of the saturated n-octanol phase in a glass vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-2 hours) to reach equilibrium.
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Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
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Quantification: Carefully remove an aliquot from the aqueous phase. Determine the compound's concentration using a validated analytical method (e.g., HPLC-UV).
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Calculation: The concentration in the octanol phase is determined by mass balance (Initial Aqueous Conc. - Final Aqueous Conc.). LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]aqueous).[12]
Caption: Workflow for gold-standard LogP determination.
High-Throughput Kinetic Solubility Assay
Expertise & Causality: Kinetic solubility is a crucial early-stage measurement that predicts how readily a compound dissolves from a solid form (often precipitated from a DMSO stock) into an aqueous buffer.[14][15] This is highly relevant to the conditions in the gastrointestinal tract and provides a rapid assessment of potential absorption liabilities.[16][17] Nephelometry is a preferred high-throughput method as it directly detects precipitate formation by measuring light scattering.[14][18]
Step-by-Step Methodology:
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
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Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a much larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates the highest test concentration with a low final DMSO percentage.
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Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.
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Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
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Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any undissolved particles.
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Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.
Caption: High-throughput kinetic solubility assessment workflow.
Integrated Perspective: How Properties Influence Drug Potential
The physicochemical properties of a drug candidate are not isolated values but are part of an interconnected system that dictates its overall ADME profile. A balanced profile is essential for success.[5]
Caption: Relationship between core physicochemical properties and ADME outcomes.
Expert Interpretation for N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide:
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Absorption: The molecule's adherence to the Rule of Five regarding molecular weight is favorable.[2] However, its absorption will be critically dependent on achieving adequate aqueous solubility. The predicted LogP suggests it has sufficient lipophilicity to cross the gut wall, but if it cannot first dissolve, absorption will be poor.
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Distribution: A balanced LogP is beneficial for distribution into tissues without excessive sequestration into fatty depots.
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Metabolism: The cyanobenzyl and Boc moieties could be potential sites for metabolic activity (e.g., hydrolysis). High lipophilicity can sometimes correlate with increased metabolic clearance.
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Excretion: The route of excretion will depend on its metabolic fate and final polarity.
Conclusion and Strategic Recommendations
The physicochemical profile of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, based on in silico analysis, presents a promising starting point with a "drug-like" molecular weight and a well-balanced predicted lipophilicity. However, the most significant unknown and potential liability is its aqueous solubility.
Immediate Next Steps:
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Experimental Validation: Prioritize the experimental determination of kinetic solubility using the nephelometry protocol outlined. This will provide a rapid and crucial go/no-go data point for formulation strategies.
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LogP and pKa Determination: Conduct the shake-flask LogP experiment and determine the pKa to build a complete, experimentally verified data package.
-
Stability Assessment: Evaluate the chemical stability of the compound at different pH values (e.g., pH 2 for gastric fluid and pH 7.4 for blood) to identify potential degradation pathways.
This systematic approach to physicochemical profiling will provide the necessary data to confidently guide the optimization and development of this promising NCE.
References
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Kawakami, K. (2014). Impact of physicochemical profiling for rational approach on drug discovery. Chemical and Pharmaceutical Bulletin, 62(2), 105-112. [Link]
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